8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the tetrazole group: This can be done through thiol-ene click chemistry or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Resulting in reduced forms of the compound.
Substitution: Where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, “8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione” may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound’s potential therapeutic properties can be explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors and modulating their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-(4-benzylpiperidin-1-yl)-1,3-dimethylxanthine: A related purine derivative with similar structural features.
1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)xanthine: Another compound with a tetrazole group.
Uniqueness
“8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione” stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H31N9O2S |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H31N9O2S/c1-33-24-23(25(38)34(2)28(33)39)36(17-18-40-27-30-31-32-37(27)22-11-7-4-8-12-22)26(29-24)35-15-13-21(14-16-35)19-20-9-5-3-6-10-20/h3-12,21H,13-19H2,1-2H3 |
InChI Key |
WZGFRSRCAKLPHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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